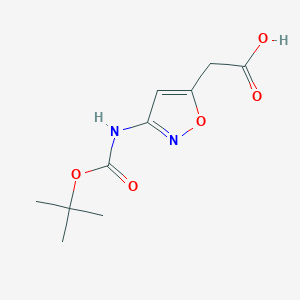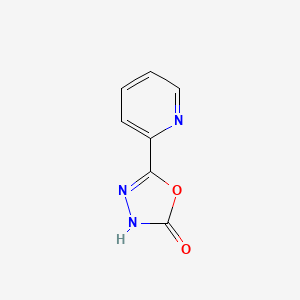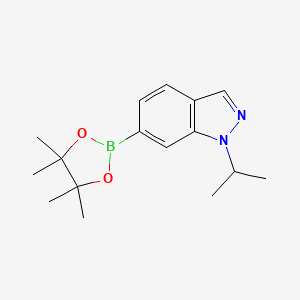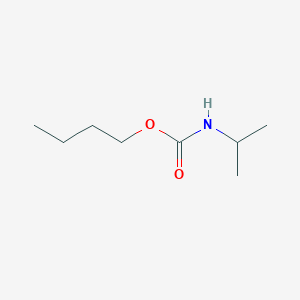![molecular formula C16H13N7O3 B13995096 N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide CAS No. 35107-21-2](/img/structure/B13995096.png)
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide is a complex organic compound that features a triazine ring, a phenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide typically involves multiple steps. One common method starts with the preparation of 4,6-diamino-1,3,5-triazine derivatives. These derivatives can be synthesized by reacting cyanuric chloride with various amines under controlled conditions . The next step involves the coupling of the triazine derivative with a nitrobenzamide compound. This reaction is usually carried out in the presence of a base such as sodium carbonate and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrobenzamide moiety may also play a role in the compound’s biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound shares the triazine ring structure but lacks the nitrobenzamide moiety.
Ammeline: Another triazine derivative with similar structural features but different functional groups.
Uniqueness
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitro-benzamide is unique due to the combination of the triazine ring and the nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
35107-21-2 |
|---|---|
Molecular Formula |
C16H13N7O3 |
Molecular Weight |
351.32 g/mol |
IUPAC Name |
N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H13N7O3/c17-15-20-13(21-16(18)22-15)9-5-1-3-7-11(9)19-14(24)10-6-2-4-8-12(10)23(25)26/h1-8H,(H,19,24)(H4,17,18,20,21,22) |
InChI Key |
IGJYUOGBFDFTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)



![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
